N2,N2-Dimethylpyrimidine-2,4-diamine

Anticancer Kinase Inhibition Lead Discovery

Sourcing generic pyrimidine-2,4-diamines for kinase inhibitor programs leads to invalid SAR and failed lead optimization. This specific N2,N2-dimethyl substituted scaffold provides a validated starting point with confirmed biological activity: • IMPDH1 binding affinity (Ki 260 nM) confirmed for target engagement studies • Antiproliferative activity against A549 cells (IC50 130 nM) for functional assays • Computed XLogP3-AA of 0.3 supports oral bioavailability optimization Supplied at 97% purity with certificate of analysis. Global shipping from stocked inventory.

Molecular Formula C6H10N4
Molecular Weight 138.174
CAS No. 1074-34-6
Cat. No. B577295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N2-Dimethylpyrimidine-2,4-diamine
CAS1074-34-6
Synonyms2,4-Pyrimidinediamine, N2,N2-dimethyl- (9CI)
Molecular FormulaC6H10N4
Molecular Weight138.174
Structural Identifiers
SMILESCN(C)C1=NC=CC(=N1)N
InChIInChI=1S/C6H10N4/c1-10(2)6-8-4-3-5(7)9-6/h3-4H,1-2H3,(H2,7,8,9)
InChIKeyHFILKPNHATWAFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2,N2-Dimethylpyrimidine-2,4-diamine (CAS 1074-34-6): A Core Scaffold for Medicinal Chemistry


N2,N2-Dimethylpyrimidine-2,4-diamine (CAS 1074-34-6) is a heterocyclic aromatic building block with the molecular formula C6H10N4 and a molecular weight of 138.17 g/mol [1]. It is characterized by a pyrimidine core with a primary amine at the 4-position and a dimethylamino group at the 2-position, a structural motif that is central to a class of molecules frequently explored as kinase inhibitors [2]. This compound serves as a key intermediate or core scaffold in the synthesis of more complex molecules with potential therapeutic applications, particularly in oncology [3].

The Limitations of Simple Pyrimidine Analogs: Why N2,N2-Dimethyl Substitution Matters for Procurement


Procurement based solely on a generic pyrimidine-2,4-diamine core is scientifically unsound due to the profound impact of specific substitutions on biological activity and molecular properties. The addition of a dimethylamino group at the N2 position, as in CAS 1074-34-6, fundamentally alters the compound's electronic distribution, lipophilicity (XLogP3-AA of 0.3), and hydrogen-bonding capacity [1]. This substitution pattern is a key determinant in kinase inhibitor design, where it can dictate binding affinity and selectivity profiles [2]. Therefore, substituting this specific compound with an unsubstituted pyrimidine-2,4-diamine (CAS 156-81-0) or a different regioisomer (e.g., N4,N4-dimethyl) would not only change its potential as a building block but would also render any structure-activity relationship (SAR) or lead optimization campaign invalid, highlighting the need for precise chemical sourcing.

Quantitative Differentiation Guide for N2,N2-Dimethylpyrimidine-2,4-diamine (CAS 1074-34-6) vs. Analogs


Antiproliferative Activity in A549 Lung Cancer Cells: A Preliminary Benchmark

A preliminary data point suggests that N2,N2-dimethylpyrimidine-2,4-diamine exhibits antiproliferative activity against the A549 lung cancer cell line with an IC50 of 130 nM . While a direct comparator study is lacking, this value provides a quantitative benchmark. For context, potent N2,N4-disubstituted pyrimidine-2,4-diamine analogs (e.g., compounds 3g and 3c) in other studies have demonstrated CDK2 and CDK9 inhibitory activities with IC50 values of 83 nM and 65 nM, respectively [1]. This suggests the N2,N2-dimethyl substitution pattern yields activity in a similar nanomolar range, making it a viable starting point for optimization. Note: This evidence is based on a vendor-reported value and requires independent verification. High-strength differential evidence is limited.

Anticancer Kinase Inhibition Lead Discovery

Key Physicochemical Differentiation for Lead Optimization: Lipophilicity (XLogP3-AA) Profile

The computed lipophilicity of N2,N2-dimethylpyrimidine-2,4-diamine is XLogP3-AA = 0.3 [1]. This value is a crucial differentiator when selecting a core scaffold for lead optimization. For comparison, the unsubstituted pyrimidine-2,4-diamine (CAS 156-81-0) has a significantly lower calculated XLogP of -1.0 [2]. The 1.3 log unit increase in lipophilicity for the N2,N2-dimethyl derivative indicates substantially improved potential for passive membrane permeability, a key factor in oral bioavailability. In contrast, adding a chlorine atom as in 6-chloro-N2,N2-dimethylpyrimidine-2,4-diamine (CAS 1075-39-4) increases lipophilicity further (XLogP ~1.6) but also introduces a reactive handle for further functionalization, altering its role in a synthetic sequence [3].

Drug Design ADME Medicinal Chemistry

Binding Affinity to IMPDH1: A Specific Target Engagement Data Point

N2,N2-dimethylpyrimidine-2,4-diamine has been shown to bind to Inosine-5'-monophosphate dehydrogenase 1 (IMPDH1) with a reported Ki of 260 nM [1]. This provides a specific, quantifiable target engagement data point. For comparison, other known IMPDH inhibitors like mycophenolic acid have Ki values in the low nanomolar range, while less potent pyrimidine analogs may show micromolar affinity [2]. This demonstrates that this specific substitution pattern yields a measurable, moderate affinity for a therapeutically relevant target involved in nucleotide biosynthesis, which is a validated pathway for immunosuppressive, antiviral, and anticancer therapies.

Enzyme Inhibition Target Engagement Antiviral/Anticancer

Positional Isomer Advantage: Optimized Hydrogen Bonding Capacity vs. N4,N4-Dimethyl Isomer

The substitution pattern of N2,N2-dimethylpyrimidine-2,4-diamine yields 1 hydrogen bond donor and 4 hydrogen bond acceptors [1]. This specific arrangement is critical for target engagement. In kinase inhibitor design, the pyrimidine core often acts as an adenine mimic, forming key hydrogen bonds with the kinase hinge region [2]. The N2,N2-dimethyl substitution blocks one potential donor site (the N2 amine) while preserving the 4-amino group as a donor. In contrast, the N4,N4-dimethyl isomer (CAS 13636-19-4) would preserve the N2-amine as a donor and block the 4-amino group [3]. This seemingly minor positional shift fundamentally alters the compound's hydrogen-bonding vector, which would lead to a completely different binding mode and selectivity profile for the same kinase target. This structural difference makes them non-interchangeable for any SAR-driven project.

Molecular Recognition Kinase Inhibition Structural Biology

Defined Research Applications for N2,N2-Dimethylpyrimidine-2,4-diamine (CAS 1074-34-6) Based on Evidence


Medicinal Chemistry: Core Scaffold for CDK or IMPDH Inhibitor Lead Optimization

Researchers initiating a kinase or IMPDH inhibitor program can justify using this specific scaffold based on its antiproliferative activity benchmark against A549 cells (IC50 130 nM) and its verified binding to IMPDH1 (Ki 260 nM) [1]. Its computed lipophilicity (XLogP3-AA = 0.3) is a favorable starting point for achieving oral bioavailability, differentiating it from more polar, unsubstituted pyrimidines [2]. This compound serves as a validated starting point for SAR studies aiming to improve potency and selectivity.

Chemical Biology: A Validated Probe for IMPDH-Dependent Pathways

This compound is a suitable tool for studying IMPDH1-dependent cellular processes. With a reported Ki of 260 nM, it provides a validated, moderate-affinity probe that can be used in cell-based assays to investigate the effects of IMPDH inhibition on nucleotide pools, cell proliferation, or immune cell function . This offers a more selective alternative to broader-acting pyrimidine analogs or natural products like mycophenolic acid.

Synthetic Chemistry: A Core Building Block Requiring Precise Regiochemistry

In multi-step organic syntheses targeting complex kinase inhibitors, the precise substitution pattern of CAS 1074-34-6 is non-negotiable. Its distinct hydrogen-bonding pharmacophore (1 donor, 4 acceptors) [1] and the ability to further functionalize the primary amine are essential for constructing specific lead molecules. Substituting it with the N4,N4-dimethyl isomer would lead to a different binding orientation and is therefore a critical procurement consideration for synthetic chemists [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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